molecular formula C9H12ClN B3122272 4-chloro-N-ethyl-2-methylaniline CAS No. 30279-13-1

4-chloro-N-ethyl-2-methylaniline

Cat. No.: B3122272
CAS No.: 30279-13-1
M. Wt: 169.65 g/mol
InChI Key: DCDBOBJSOGTFTF-UHFFFAOYSA-N
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Description

4-chloro-N-ethyl-2-methylaniline is an organic compound belonging to the class of anilines It is characterized by the presence of a chloro group at the fourth position, an ethyl group at the nitrogen atom, and a methyl group at the second position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-ethyl-2-methylaniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 4-chloro-2-nitrotoluene with ethylamine, followed by reduction of the nitro group to an amine. The reaction conditions typically include the use of a solvent such as ethanol and a reducing agent like hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration and reduction processes. The nitration of 4-chlorotoluene produces 4-chloro-2-nitrotoluene, which is then subjected to catalytic hydrogenation in the presence of ethylamine to yield the desired product .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-ethyl-2-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination of this compound can yield 2-bromo-4-chloro-N-ethyl-2-methylaniline .

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-methylaniline: Similar structure but with a methyl group instead of an ethyl group at the nitrogen atom.

    2-chloro-N-ethyl-4-methylaniline: Similar structure but with different positions of the chloro and methyl groups.

    4-chloro-2-methylaniline: Lacks the ethyl group at the nitrogen atom.

Uniqueness

4-chloro-N-ethyl-2-methylaniline is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. The presence of both chloro and ethyl groups can enhance its solubility and stability, making it a valuable intermediate in various chemical syntheses .

Properties

IUPAC Name

4-chloro-N-ethyl-2-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN/c1-3-11-9-5-4-8(10)6-7(9)2/h4-6,11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCDBOBJSOGTFTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=C1)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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